molecular formula C11H16N2O2 B13589464 1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid

1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13589464
M. Wt: 208.26 g/mol
InChI Key: VLUKVASOTUKPBD-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups and a cyclopentane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The pyrazole intermediate can then be further functionalized to introduce the cyclopentane carboxylic acid group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

    1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar in structure but lacks the cyclopentane ring.

    Cyclopentane carboxylic acid: Lacks the pyrazole ring but shares the cyclopentane carboxylic acid moiety.

Uniqueness: 1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid is unique due to the combination of the pyrazole ring and the cyclopentane carboxylic acid group, which imparts distinct chemical and biological properties not found in the individual components.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-8-9(7-13(2)12-8)11(10(14)15)5-3-4-6-11/h7H,3-6H2,1-2H3,(H,14,15)

InChI Key

VLUKVASOTUKPBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2(CCCC2)C(=O)O)C

Origin of Product

United States

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